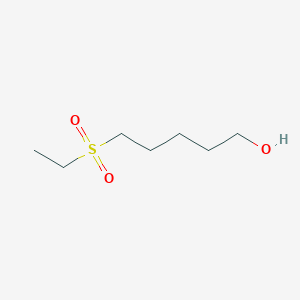
5-(Ethylsulfonyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethanesulfonyl-pentan-1-ol is an organic compound characterized by the presence of a sulfonyl group attached to a pentanol backbone. This compound is part of the broader class of alcohols, which are known for their hydroxyl functional group (-OH). The unique structure of 5-Ethanesulfonyl-pentan-1-ol makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethanesulfonyl-pentan-1-ol typically involves the reaction of pentan-1-ol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C5H11OH+C2H5SO2Cl→C5H11OSO2C2H5+HCl
Industrial Production Methods: On an industrial scale, the production of 5-Ethanesulfonyl-pentan-1-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethanesulfonyl-pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pentanoic acid or pentanone.
Reduction: 5-Ethylsulfanyl-pentan-1-ol.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
5-Ethanesulfonyl-pentan-1-ol has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethanesulfonyl-pentan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pentan-1-ol: A primary alcohol with similar structural features but lacking the sulfonyl group.
Ethanesulfonic acid: Contains the sulfonyl group but lacks the pentanol backbone.
5-Methylsulfonyl-pentan-1-ol: A structurally related compound with a methylsulfonyl group instead of an ethanesulfonyl group.
Uniqueness: 5-Ethanesulfonyl-pentan-1-ol is unique due to the presence of both the sulfonyl and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H16O3S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
5-ethylsulfonylpentan-1-ol |
InChI |
InChI=1S/C7H16O3S/c1-2-11(9,10)7-5-3-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
WRNRPFNFBVXOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















